molecular formula C5H8N4 B126981 5-(Aminomethyl)pyrimidin-4-amine CAS No. 103694-27-5

5-(Aminomethyl)pyrimidin-4-amine

Cat. No. B126981
M. Wt: 124.14 g/mol
InChI Key: MKYITYRIURYLEQ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyrimidin-4-amine is a compound that falls within the broader class of pyrimidine derivatives. These compounds are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. The pyrimidine ring is a core structure present in many pharmaceuticals and biologically active molecules.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the Mitsunobu reaction has been employed to synthesize 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines, which is a related class of compounds. This method involves the reaction of 4-amino-5-(hydroxymethyl)-2-(methylthio)furo[2,3-d]pyrimidine with N-mesyl- and N-nosylarylamines, followed by the removal of protective groups . Additionally, the synthesis of pyrimidine derivatives from 6-amino-4-pyrimidinones has been reported, where the reaction with benzaldehyde and ethyl cyanoacetate yields novel pyrido[2,3-d]pyrimidine-4,7-diones .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray diffraction and NMR spectroscopy. For example, the crystal and molecular structure of a related compound, 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone, was determined by X-ray diffraction, revealing a planar pyrimidinone ring and intermolecular hydrogen bonding . Such structural analyses are crucial for understanding the properties and potential interactions of these molecules.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. For instance, the reaction of methyl N-(4-chloro-2-methylthio-6-pyrimidinyl)aminoacetate with amines can yield acid amides, which possess fungicidal properties . The reactivity of the pyrimidine ring allows for the introduction of different substituents, which can significantly alter the biological activity of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the presence of amino and methylthio groups can affect the solubility, melting point, and stability of these compounds. The intermolecular hydrogen bonds observed in the crystal structure of pyrimidine derivatives can lead to higher melting points and influence the compound's solid-state properties . These properties are important for the practical application and formulation of pyrimidine-based drugs.

Scientific Research Applications

Dihydrofolate Reductase Inhibitors

Compounds bearing N,N-disubstituted aminomethyl residues at the 5-position of 2,4-diaminopyrimidines have been designed as dihydrofolate reductase (DHFR) inhibitors. These compounds were synthesized through efficient methods suitable for high-throughput screening, identifying several classes of DHFR inhibitors with high activity against enzymes derived from Streptococcus pneumoniae. Some of these compounds demonstrated selectivity for bacterial over human DHFR, indicating potential for therapeutic applications (Wyss et al., 2003).

Antibacterial Applications

Research into the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols has led to the synthesis of compounds with potential antibacterial activity. These syntheses involve regio- and stereoselective addition reactions, yielding products that could serve as templates for developing new antibacterial agents (Čikotienė et al., 2007).

Fungicidal Properties

The synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, precursors to 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, has revealed derivatives with fungicidal properties. This route highlights the potential of pyrimidin-4-amine derivatives in the development of new fungicides (Тумкявичюс et al., 2013).

Synthesis of Complex Molecules

Efforts to synthesize highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines, and aldehydes have been successful, demonstrating a practical strategy for constructing the pyrimido[4,5-d]pyrimidine core. This work contributes to the field of organic synthesis, offering a methodology for the preparation of a diverse library of compounds (Xiang et al., 2011).

Safety And Hazards

The safety information available indicates that 5-(Aminomethyl)pyrimidin-4-amine hydrochloride is associated with a GHS07 pictogram and has a signal word of "Warning" .

Future Directions

The future directions for 5-(Aminomethyl)pyrimidin-4-amine could involve further exploration of its synthesis methods and potential applications. For instance, a recent study discussed the synthesis of pyrimido[4,5-d]pyrimidines from 5-acetyl-4-aminopyrimidines .

properties

IUPAC Name

5-(aminomethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-1-4-2-8-3-9-5(4)7/h2-3H,1,6H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYITYRIURYLEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401304889
Record name 4-Amino-5-pyrimidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)pyrimidin-4-amine

CAS RN

103694-27-5
Record name 4-Amino-5-pyrimidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103694-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-pyrimidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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